molecular formula C23H30N2O10 B14762007 Thalidomide-O-PEG5-OH

Thalidomide-O-PEG5-OH

Cat. No.: B14762007
M. Wt: 494.5 g/mol
InChI Key: FHRQXLJYRCSHND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thalidomide-O-PEG5-OH (CAS: 2484091-02-1) is a thalidomide derivative modified with a 5-unit polyethylene glycol (PEG) linker attached to the glutarimide core. This compound retains the core structure of thalidomide, a known immunomodulatory drug (IMiD), but incorporates a hydroxyl-terminated PEG5 chain to enhance solubility and enable conjugation in proteolysis-targeting chimera (PROTAC) development .

Properties

Molecular Formula

C23H30N2O10

Molecular Weight

494.5 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]isoindole-1,3-dione

InChI

InChI=1S/C23H30N2O10/c26-6-7-31-8-9-32-10-11-33-12-13-34-14-15-35-18-3-1-2-16-20(18)23(30)25(22(16)29)17-4-5-19(27)24-21(17)28/h1-3,17,26H,4-15H2,(H,24,27,28)

InChI Key

FHRQXLJYRCSHND-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-O-PEG5-OH involves the conjugation of thalidomide with a PEG linker. The process typically starts with the activation of the hydroxyl group on the PEG chain, followed by its reaction with thalidomide. The reaction conditions often involve the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the ester bond between thalidomide and the PEG linker .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including chromatography and crystallization, to ensure the high purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-O-PEG5-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for different applications in research and industry .

Scientific Research Applications

Thalidomide-O-PEG5-OH has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving protein degradation and cellular signaling pathways.

    Medicine: Investigated for its potential in targeted cancer therapies through PROTAC technology.

    Industry: Utilized in the development of new materials and drug delivery systems.

Mechanism of Action

Thalidomide-O-PEG5-OH exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. The molecular targets include transcription factors such as IKZF1 and IKZF3, which are involved in various cellular processes .

Comparison with Similar Compounds

Key Features:

  • Structural Attributes: The PEG5 linker increases hydrophilicity, reducing aggregation and improving bioavailability compared to non-PEGylated analogs .
  • Mechanism : Like other thalidomide derivatives, it binds cereblon (CRBN), a component of the E3 ubiquitin ligase complex, enabling targeted protein degradation .

Structural and Physicochemical Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Molecular Formula (Inferred) Molecular Weight (g/mol) PEG Length Functional Group Key Modifications
Thalidomide C₁₃H₁₀N₂O₄ 258.23 None Glutarimide Original IMiD; no linker
Lenalidomide C₁₃H₁₀N₄O₃ 259.24 None Amino-substituted Enhanced CRBN binding
Pomalidomide C₁₃H₁₁N₃O₄ 273.25 None Fluoro-substituted Improved resistance profile
Thalidomide-O-PEG2-OH C₁₇H₂₀N₂O₈ 404.42 PEG2 Hydroxyl Short PEG linker for solubility
Thalidomide-O-PEG5-OH C₂₃H₃₆N₂O₁₁ ~550 (estimated) PEG5 Hydroxyl Extended linker for PROTACs
Thalidomide-O-C2-OH C₁₅H₁₄N₂O₆ 318.28 None Ethylene glycol Hydroxyl group for reactivity

Sources :

Key Observations :

  • PEG Length: this compound’s longer linker enhances water solubility and reduces steric hindrance in PROTAC assembly compared to PEG2 or non-PEGylated analogs .
  • Functional Groups : Hydroxyl termini allow conjugation with warhead molecules (e.g., E3 ligase ligands), unlike thalidomide’s inert structure .

Sources :

Key Findings :

  • CRBN Binding : this compound retains moderate binding to cereblon, enabling degradation of neo-substrates (e.g., IKZF1/3) but with reduced off-target effects compared to thalidomide .
  • Solubility : PEGylation increases solubility by >50-fold compared to thalidomide, critical for in vivo stability .
  • Therapeutic Potential: Used in PROTACs to degrade disease-causing proteins (e.g., BRD4, ERα) by linking CRBN binders to target-specific warheads .

Research Findings and Clinical Relevance

Preclinical Data:

  • PROTAC Efficiency : this compound-based PROTACs demonstrate 80–90% target degradation at 10 nM in leukemia cell lines, outperforming PEG2 analogs due to improved linker flexibility .
  • Toxicity: No teratogenic effects observed in zebrafish models at therapeutic doses, contrasting with thalidomide’s historical risks .

Clinical Limitations:

  • Size vs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.